

Spectroscopic Characterization of N-benzylethanolamine: A Technical Guide

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Compound of Interest		
Compound Name:	Benzylethanolamine	
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This guide provides an in-depth analysis of the spectroscopic data for N-**benzylethanolamine**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Properties

Compound Name: N-benzylethanolamine

CAS Number: 104-63-2[1]

Molecular Formula: C9H13NO[2][3]

Molecular Weight: 151.21 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-benzylethanolamine. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.30	Multiplet	5H	Aromatic (C ₆ H ₅)
3.81	Singlet	2H	Benzyl (-CH2-Ph)
3.72	Triplet	2H	Methylene (-CH2-OH)
2.84	Triplet	2H	Methylene (-NH-CH2-)
2.75	Broad Singlet	2H	Amine (NH) & Hydroxyl (OH)

Note: The broad singlet at 2.75 ppm corresponds to the exchangeable protons of the amine and hydroxyl groups. Its chemical shift and appearance can vary with concentration and temperature.

¹³C NMR Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule.[5]

Chemical Shift (δ) ppm	Assignment	
139.5	Aromatic (Quaternary C)	
128.6	Aromatic (CH)	
127.5	Aromatic (CH)	
127.2	Aromatic (CH)	
60.5	Methylene (-CH2-OH)	
53.9	Benzyl (-CH2-Ph)	
51.2	Methylene (-NH-CH ₂ -)	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in N-benzylethanolamine. The spectrum is typically acquired from a neat liquid film.[1]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Broad	O-H Stretch (Alcohol)
3200-3400	Broad	N-H Stretch (Secondary Amine)
3030	Medium	Aromatic C-H Stretch
2850-2950	Medium	Aliphatic C-H Stretch
1450-1600	Medium	Aromatic C=C Bending
1050-1150	Strong	C-O Stretch (Primary Alcohol)
1030-1100	Medium	C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method used for analysis.

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
151	Moderate	[M] ⁺ (Molecular Ion)[2]
120	Moderate	[M - CH ₂ OH] ⁺
91	High (Base Peak)	[C ₇ H ₇]+ (Tropylium ion)
65	Moderate	[C5H5]+

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

General Spectroscopic Workflow

The diagram below illustrates the standard workflow for the spectroscopic characterization of a chemical compound.



Spectroscopic Analysis Workflow Preparation Sample Preparation (5-10 mg in 0.6 mL CDCl3 for NMR; Neat liquid for IR) Data Acquisition **NMR** Acquisition **IR** Acquisition MS Acquisition (1H, 13C, 2D) (EI-MS) (FT-IR) Processing & Analysis **Data Processing** (Fourier Transform, Phasing, **Baseline Correction**) **Spectral Analysis** (Peak Picking, Integration, Fragmentation Analysis) Conclusion Structural Elucidation & Verification

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Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol



- Sample Preparation: Dissolve 5-10 mg of N-benzylethanolamine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] Filter the solution into a 5 mm NMR tube.[6]
- Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[6]
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse sequence.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a relaxation delay of 1-2 seconds and an acquisition time of 2-3 seconds.
 - Accumulate 8 to 16 scans for a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of 0-220 ppm.
 - Use a relaxation delay of 2 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID).[6] Perform
 phase and baseline corrections.[6] Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00
 ppm and the CDCl₃ solvent peak at 77.0 ppm, respectively.[7][8]

IR Spectroscopy Protocol

- Sample Preparation: As N-benzylethanolamine is a liquid, a neat spectrum is easily obtained.[9] Place one to two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[11]



· Acquisition:

- First, acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ absorbances.[10]
- Place the salt plate assembly in the sample holder.
- Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

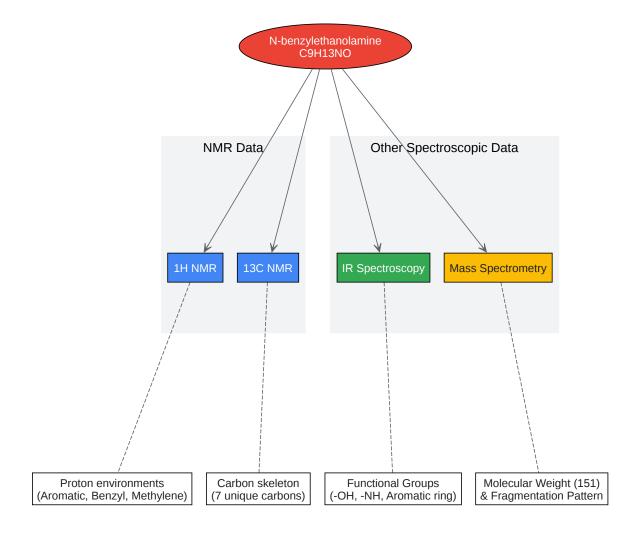
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.[12][13]
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
 [12]
- Acquisition:
 - Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
 - Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z
 40 to 200.
- Data Analysis: Identify the molecular ion peak ([M]+) to confirm the molecular weight.
 Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

Data Interpretation and Structural Correlation

The collective spectroscopic data provides a cohesive and unambiguous confirmation of the N-benzylethanolamine structure.



Spectroscopic Data and Structural Correlation



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Caption: Correlation of spectroscopic data to molecular structure.



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